GSK2334470

描述

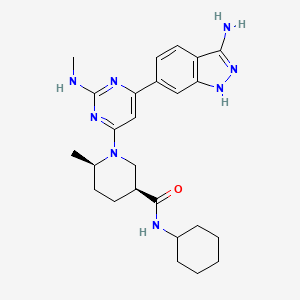

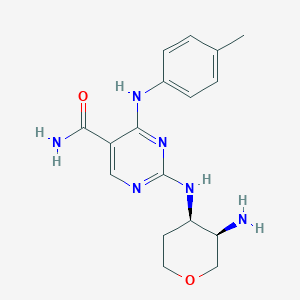

GSK2334470 is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indazole ring, a pyrimidine ring, and a piperidine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

科学研究应用

GSK2334470 has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

Industry: It can be used in the development of new materials with specific properties.

生化分析

Biochemical Properties

GSK2334470 plays a crucial role in biochemical reactions by inhibiting PDK1 with an IC₅₀ of approximately 10 nM . It does not suppress the activity of 93 other protein kinases, including 13 AGC-kinases most related to PDK1, even at 500-fold higher concentrations . This compound interacts with enzymes such as SGK, S6K1, and Akt, inhibiting their T-loop phosphorylation and activation induced by serum or IGF1 . This inhibition is more efficient in response to stimuli that weakly activate the PI 3-kinase pathway .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by inhibiting the phosphorylation and activation of SGK isoforms, S6K1, and Akt . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound attenuates high salt-exacerbated rheumatoid arthritis progression by restoring Th17/Treg homeostasis through the PDPK1-SGK1-FoxO1 signaling pathway . Additionally, it mitigates the high salt-induced enhancement in glycolytic capacity and the overproduction of IL-17A .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to PDK1 and inhibiting its activity . This inhibition leads to the down-modulation of phosphor-PDK1, thereby inhibiting downstream phosphor-AKT at Thr308 and mTOR complex 1 (mTORC1) activity . This compound does not affect mTORC2 activity and phosphor-AKT at Ser473 . The sensitivity to this compound is correlated with PTEN expression status in multiple myeloma cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable and effective in inhibiting PDK1 activity in various cell lines . Long-term effects observed in in vitro and in vivo studies include the inhibition of cell proliferation and induction of apoptosis . This compound also demonstrates stability in different storage conditions, maintaining its efficacy over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In multiple myeloma xenograft models, this compound induces potent cytotoxicity at specific dosages . Combining this compound with other inhibitors, such as dual mTORC1/C2 inhibitor PP242, enhances its antimyeloma activity . High doses of this compound may lead to toxic or adverse effects, highlighting the importance of dosage optimization .

Metabolic Pathways

This compound is involved in metabolic pathways related to glycolytic metabolism. It interacts with enzymes such as PDPK1, SGK1, and FoxO1, influencing metabolic flux and metabolite levels . By inhibiting PDPK1, this compound affects the glycolytic capacity of CD4 T cells, resulting in altered Th17/Treg homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding to specific proteins, ensuring its effective distribution to target sites .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound is known to promote cytoplasmic assemblies of certain enzymes, such as FGAMS, in response to pharmacological inhibition . This localization is crucial for its role in inhibiting PDK1 and its downstream signaling pathways .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of GSK2334470 involves multiple steps, including the formation of the indazole and pyrimidine rings, followed by their coupling with the piperidine ring. The reaction conditions typically involve the use of various reagents and catalysts to facilitate the formation of these rings and their subsequent coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization and chromatography would be employed to isolate the desired product.

化学反应分析

Types of Reactions

GSK2334470 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

作用机制

The mechanism of action of GSK2334470 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

相似化合物的比较

Similar Compounds

- GSK2334470

- This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

属性

IUPAC Name |

(3S,6R)-1-[6-(3-amino-1H-indazol-6-yl)-2-(methylamino)pyrimidin-4-yl]-N-cyclohexyl-6-methylpiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N8O/c1-15-8-9-17(24(34)28-18-6-4-3-5-7-18)14-33(15)22-13-20(29-25(27-2)30-22)16-10-11-19-21(12-16)31-32-23(19)26/h10-13,15,17-18H,3-9,14H2,1-2H3,(H,28,34)(H3,26,31,32)(H,27,29,30)/t15-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPHOXTXAKOFMU-WBVHZDCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C2=NC(=NC(=C2)C3=CC4=C(C=C3)C(=NN4)N)NC)C(=O)NC5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H](CN1C2=NC(=NC(=C2)C3=CC4=C(C=C3)C(=NN4)N)NC)C(=O)NC5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673111 | |

| Record name | (3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)pyrimidin-4-yl]-N-cyclohexyl-6-methylpiperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227911-45-6 | |

| Record name | GSK-2334470 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227911456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)pyrimidin-4-yl]-N-cyclohexyl-6-methylpiperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GSK-2334470 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB5BF4GJ87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B612059.png)

![(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide](/img/structure/B612063.png)